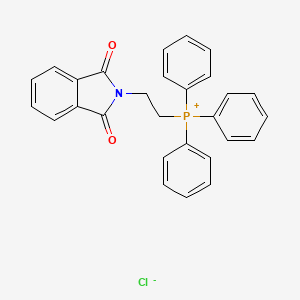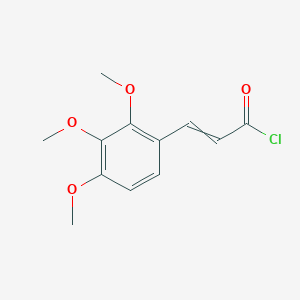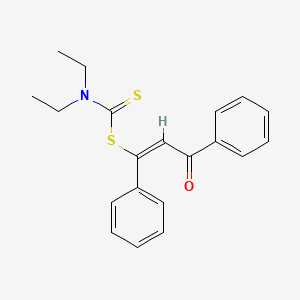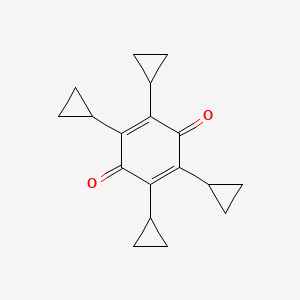![molecular formula C16H19N3O5S B14495523 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine CAS No. 65251-19-6](/img/structure/B14495523.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid is a compound known for its fluorescent properties. It is often used as a fluorescent probe in various scientific applications due to its ability to detect specific ions and molecules through fluorescence quenching or enhancement .
Vorbereitungsmethoden
The synthesis of 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid typically involves the reaction of dansyl chloride with glycine . The reaction is carried out in a HEPES buffer (20 mM, pH 6.7), where the dansyl chloride reacts with the amino group of glycine to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The sulfonamido group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to detect metal ions like mercury (Hg2+) in environmental samples.
Biology: Employed in biological assays to study protein interactions and cellular processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of sensors for environmental monitoring and quality control.
Wirkmechanismus
The mechanism by which 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid exerts its effects involves fluorescence quenching or enhancement. The compound interacts with specific ions or molecules, leading to changes in its fluorescence properties. This interaction can be studied using techniques like mass spectrometry and NMR analysis to understand the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid include other dansyl-based fluorescent probes. These compounds share similar fluorescent properties but may differ in their sensitivity and specificity towards different analytes. For example, dansyl chloride and its derivatives are commonly used in various fluorescent assays . The uniqueness of 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid lies in its ability to detect specific ions like mercury (Hg2+) through both fluorescence quenching and enhancement .
Eigenschaften
CAS-Nummer |
65251-19-6 |
|---|---|
Molekularformel |
C16H19N3O5S |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-19(2)13-7-3-6-12-11(13)5-4-8-14(12)25(23,24)18-9-15(20)17-10-16(21)22/h3-8,18H,9-10H2,1-2H3,(H,17,20)(H,21,22) |
InChI-Schlüssel |
WVCXDDISXBUDDC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)







![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)


![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)

